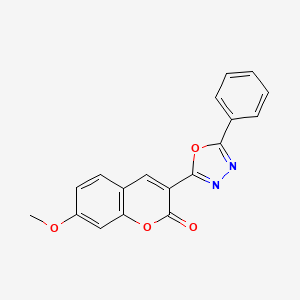

![molecular formula C11H8N4O B6513688 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol CAS No. 20552-62-9](/img/structure/B6513688.png)

3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of fused ring system of 3-arylamino-6-phenyl [1, 2, 4]triazolo [3,4- b ] [1, 3, 4]thiadiazines . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule making them potential candidates for possessing various biological activities .

科学的研究の応用

Energetic Materials

The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, which include the 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one, have been synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They have strong possibilities for applications as primary explosives .

Anticancer Applications

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol has been studied for its potential anticancer properties . The compound has been synthesized and evaluated for its anticancer activity .

Thermal Stability

The fused-triazole backbone of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with two C-amino groups as substituents is a promising building block for the construction of very thermally stable energetic materials .

Antibacterial and Antimicrobial Properties

1,2,4-triazoles, including 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been shown to possess powerful biological properties, including antibacterial and antimicrobial activities .

Antitumor Effect

Triazolopiperazine hybrid molecules, which include the 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been found to have a potent antitumor effect .

Treatment of Cardiovascular Disorders

Triazoloquinazoline derivatives, including 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

Triazoloquinazoline derivatives, including 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

Triazoloquinazoline derivatives, including 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been used in the treatment of hyperproliferative disorders .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been reported to inhibit pcaf (p300/cbp-associated factor), a protein that plays a crucial role in gene expression and cellular function .

Mode of Action

Similar compounds have been found to bind to the active site of their target proteins, inhibiting their function . For instance, 1,2,4-Triazoloquinazolines inhibit PCAF by binding to its bromodomain .

Biochemical Pathways

Inhibition of pcaf, as seen with similar compounds, can affect various cellular processes, including cell growth and differentiation, dna repair, and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have good calculated detonation performance and thermal stability , which may suggest potential stability and bioavailability in biological systems.

Result of Action

Similar compounds have demonstrated anticancer activity , suggesting that this compound may also have potential therapeutic effects.

Action Environment

Similar compounds have shown excellent thermal stability , suggesting that they may be stable under various environmental conditions.

特性

IUPAC Name |

3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHDAKOGYGSTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2NC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

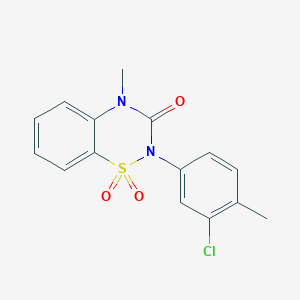

![2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6513619.png)

![2-(butylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6513626.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6513630.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6513647.png)

![ethyl 4-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate](/img/structure/B6513653.png)

![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)

![2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6513670.png)

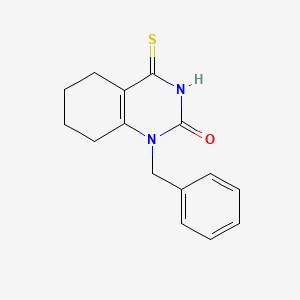

![1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one](/img/structure/B6513689.png)

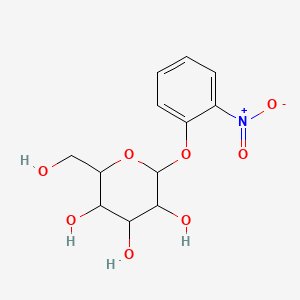

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)

![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)